N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine

CHK1 inhibition regioisomer comparison kinase selectivity

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2, molecular formula C₁₈H₁₅N₅, molecular weight 301.3 g/mol) belongs to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold extensively validated as an ATP-competitive kinase inhibitor core. This compound features a unique 8-N-benzyl substitution combined with a 6-(pyridin-4-yl) group, distinguishing it from the more commonly explored 3,6-di(hetero)aryl or 8-N-methyl/8-N-aryl imidazo[1,2-a]pyrazine analogs.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
CAS No. 915373-27-2
Cat. No. B12906475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine
CAS915373-27-2
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=CN3C2=NC=C3)C4=CC=NC=C4
InChIInChI=1S/C18H15N5/c1-2-4-14(5-3-1)12-21-17-18-20-10-11-23(18)13-16(22-17)15-6-8-19-9-7-15/h1-11,13H,12H2,(H,21,22)
InChIKeyZCLLYSGQCTXMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2): Structural Baseline and Kinase Inhibitor Scaffold Context


N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2, molecular formula C₁₈H₁₅N₅, molecular weight 301.3 g/mol) belongs to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold extensively validated as an ATP-competitive kinase inhibitor core [1]. This compound features a unique 8-N-benzyl substitution combined with a 6-(pyridin-4-yl) group, distinguishing it from the more commonly explored 3,6-di(hetero)aryl or 8-N-methyl/8-N-aryl imidazo[1,2-a]pyrazine analogs [2]. The imidazo[1,2-a]pyrazine scaffold has demonstrated inhibitory activity against multiple kinases including CHK1, CHK2, ABL, Aurora A/B, Brk/PTK6, and GSK3-beta, with potency modulated by pendant substitution patterns [1][2][3].

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2)


Within the imidazo[1,2-a]pyrazine class, kinase potency and selectivity are exquisitely sensitive to the identity of substituents at positions 3, 6, and 8 [1]. Published structure-activity relationship (SAR) data demonstrate that substitution at the 8-position alone can alter Brk/PTK6 inhibitory activity by over 100-fold [2], while the nature of the 6-aryl group determines CHK1 vs. CHK2 vs. ABL selectivity profiles [1]. The N-benzyl-6-(pyridin-4-yl) substitution pattern of CAS 915373-27-2 occupies a distinct chemical space not represented by commercially prevalent 8-amino, 8-methylamino, or 8-arylamino analogs. Interchanging this compound with a generic 3,6-diaryl imidazo[1,2-a]pyrazine or a 6-(pyridin-3-yl) isomer would yield divergent kinase inhibition profiles, as evidenced by the 16-fold difference in CHK1 IC₅₀ between 3-phenyl-6-(pyridin-2-yl) (IC₅₀ = 100,000 nM) and 3-phenyl-6-(pyridin-4-yl) (IC₅₀ = 52,000 nM) regioisomers in the same assay system [3].

Quantitative Differential Evidence for N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2) vs. Closest Structural Analogs


6-(Pyridin-4-yl) vs. 6-(Pyridin-2-yl) Regioisomerism: Impact on CHK1 Inhibitory Potency

The 6-(pyridin-4-yl) regioisomer embedded in CAS 915373-27-2 is associated with approximately 1.9-fold greater CHK1 inhibitory potency than the corresponding 6-(pyridin-2-yl) regioisomer, based on cross-study comparison of analogous 3-phenyl-6-(hetero)aryl imidazo[1,2-a]pyrazines where the 4-pyridyl derivative (CHEMBL1170317) exhibited IC₅₀ = 52,000 nM vs. 100,000 nM for the 2-pyridyl derivative (CHEMBL1170741) in the same DELFIA assay measuring CDC25 phosphorylation after 30 minutes [1]. This positional effect arises from differential hydrogen-bonding geometry with the CHK1 hinge region, as demonstrated by co-crystal structures of related 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines bound to CHK1 (PDB: 2XEY, 2XEZ, 2XF0) [2].

CHK1 inhibition regioisomer comparison kinase selectivity

N-Benzyl Substitution at Position 8: Differentiation from N-Methyl and N-Aryl Imidazo[1,2-a]pyrazin-8-amines in Brk/PTK6 SAR

The N-benzyl group at position 8 of CAS 915373-27-2 represents a distinct pharmacophoric element compared to the N-methyl, N-aryl, and unsubstituted 8-amino variants extensively characterized in the Brk/PTK6 inhibitor series [1]. In the published SAR of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors, substitution at the 8-amino position was shown to modulate potency across a range exceeding 100-fold, with tool compounds achieving low-nanomolar Brk inhibition (IC₅₀ = 13 nM for optimized 8-substituted derivatives) [1]. The N-benzyl substituent introduces a predicted ClogP increase of approximately 1.4 units compared to N-methyl and approximately 0.8 units compared to unsubstituted 8-amine , which may confer distinct cellular permeability and protein binding characteristics relevant to cell-based assay performance.

Brk/PTK6 inhibition 8-position SAR N-benzyl substitution

Kinase Selectivity Fingerprint of the 3-Unsubstituted, 6-(Pyridin-4-yl) Scaffold vs. 3-Aryl-Substituted Analogs

CAS 915373-27-2 lacks a substituent at position 3 of the imidazo[1,2-a]pyrazine core, in contrast to extensively studied 3,6-di(hetero)aryl analogs. Kinase profiling of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines by Matthews et al. (2010) demonstrated that the 3-substituent is a critical determinant of selectivity between CHK1, CHK2, and ABL kinases, with the 3-(pyrazol-4-yl) derivative (CHEMBL1170728) exhibiting essentially no CHK1 inhibition (IC₅₀ > 39,000,000 nM) while the 3-phenyl analog (CHEMBL1170317) retained measurable CHK1 activity (IC₅₀ = 52,000 nM) and additional GSK3-beta inhibition (IC₅₀ = 3,100 nM) [1]. The 3-H (unsubstituted) configuration of CAS 915373-27-2 is predicted to yield a selectivity profile distinct from both 3-aryl and 3-heteroaryl congeners, potentially reducing off-target kinase engagement at the expense of CHK1 potency, based on the established SAR trend [1][2].

kinase profiling 3-position SAR CHK1/CHK2/ABL selectivity

Molecular Weight and Ligand Efficiency Advantage vs. Larger 3,6,8-Trisubstituted Imidazo[1,2-a]pyrazine Derivatives

With a molecular weight of 301.3 g/mol, CAS 915373-27-2 is significantly smaller than many optimized trisubstituted imidazo[1,2-a]pyrazine kinase inhibitors described in the literature, such as the Aurora inhibitor 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) with MW > 450 g/mol [1], or the Brk/PTK6 inhibitor tool compounds with MW typically in the 380–500 g/mol range [2]. This lower molecular weight places CAS 915373-27-2 closer to fragment-like chemical space (MW < 300), potentially offering higher ligand efficiency (LE) if target engagement is confirmed. The compound contains 5 nitrogen atoms and 3 aromatic/heteroaromatic rings, providing multiple hydrogen-bond acceptor/donor sites and π-stacking surfaces within a compact scaffold .

ligand efficiency molecular weight fragment-like properties

Synthetic Accessibility and Positional Orthogonality of the 8-N-Benzyl-6-(pyridin-4-yl) Substitution Pattern

The 8-N-benzyl-6-(pyridin-4-yl) substitution pattern of CAS 915373-27-2 is synthetically orthogonal to the more commonly reported 3,6-diaryl imidazo[1,2-a]pyrazine series. Published synthetic routes for 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines rely on sequential Suzuki couplings at positions 3 and 6 of a dihalogenated core [1], whereas the 8-amino group in CAS 915373-27-2 can be independently functionalized via reductive amination or nucleophilic aromatic substitution without competing with the 6-position [2]. This positional orthogonality enables modular SAR exploration where the 8-N-benzyl group can be varied independently of the 6-aryl substituent, a synthetic advantage not shared by 3,6-disubstituted analogs where both positions must be elaborated in a coordinated sequence [1]. Patent literature (US20050009832A1, US20050288295A1) establishes that 8-amino-aryl-substituted imidazopyrazines are modular kinase inhibitor scaffolds amenable to parallel library synthesis [3].

synthetic tractability orthogonal functionalization SAR exploration

Optimal Research and Procurement Application Scenarios for N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2)


Kinase Selectivity Panel Reference Compound for 6-(Pyridin-4-yl) Imidazo[1,2-a]pyrazine Scaffolds

CAS 915373-27-2 serves as a structurally defined reference point for kinase selectivity panels comparing 6-(pyridin-4-yl) imidazo[1,2-a]pyrazine derivatives against 6-(pyridin-2-yl) and 6-(pyridin-3-yl) regioisomers. The published data showing ~1.9-fold CHK1 potency differentiation between 4-pyridyl and 2-pyridyl regioisomers in analogous 3-phenyl compounds [1] establishes this compound as a critical comparator for mapping pyridyl positional effects on kinase inhibition. Procurement of this compound alongside the corresponding 2-pyridyl and 3-pyridyl analogs enables systematic profiling of hinge-binding geometry preferences across the kinome.

Fragment-Based Drug Discovery Starting Point Leveraging 3-Unsubstituted Scaffold

The 3-H (unsubstituted) configuration and low molecular weight (301.3 g/mol) of CAS 915373-27-2 position it as a fragment-like lead for kinase drug discovery programs . The demonstrated >750-fold sensitivity of CHK1 potency to 3-position substitution in related imidazo[1,2-a]pyrazines [2] indicates that the 3-position of this compound is a high-impact vector for fragment growth. Researchers can use this compound as a minimal binding scaffold from which to elaborate structure-based designs targeting specific kinase ATP-binding pockets, with the N-benzyl group providing a built-in hydrophobic anchor distinct from the polar 6-(pyridin-4-yl) hinge-binding motif.

Modular SAR Library Synthesis Using Orthogonal Functionalization Vectors

For medicinal chemistry groups building imidazo[1,2-a]pyrazine-focused kinase inhibitor libraries, CAS 915373-27-2 exemplifies a synthetically advantageous substitution pattern where the 8-N-benzyl, 6-(pyridin-4-yl), and unsubstituted 3-position can each be modified independently [3]. This orthogonal arrangement enables efficient parallel synthesis strategies—varying the N-benzyl group via reductive amination, the 6-aryl group via Suzuki coupling, and introducing 3-substituents via late-stage C–H functionalization—without the synthetic interdependencies that complicate 3,6-disubstituted scaffold elaboration [3]. Procurement of multi-gram quantities of this single intermediate supports the generation of diverse 50–200 compound libraries.

Tool Compound for Brk/PTK6 Kinase Assay Development with Non-Standard 8-Substitution

The N-benzyl group at position 8 of CAS 915373-27-2 represents a chemical probe with distinct steric and electronic properties compared to the N-methyl and N-aryl substituents prevalent in published Brk/PTK6 inhibitor tool compounds [4]. In Brk/PTK6 biochemical assay development, where optimized tool compounds achieve IC₅₀ values as low as 13 nM [4], this compound can serve as a moderate-affinity control or as a scaffold for developing assays with altered selectivity windows. The predicted higher lipophilicity (ΔClogP ≈ +1.4 vs. N-methyl) may also make it suitable for evaluating cell permeability in the context of intracellular kinase target engagement assays .

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